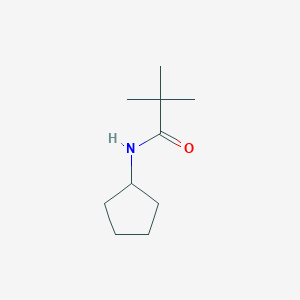![molecular formula C21H33ClN2O B6075405 [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol](/img/structure/B6075405.png)
[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol, also known as JTC-801, is a small molecule antagonist of the kappa opioid receptor (KOR). This compound has been studied extensively for its potential therapeutic applications in various diseases, including pain, addiction, and depression.
Wirkmechanismus
[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol acts as a selective antagonist of the KOR, which is a member of the opioid receptor family. The KOR is involved in the regulation of pain, mood, and addiction, among other physiological processes. By blocking the activity of the KOR, [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol has been shown to have a number of biochemical and physiological effects in animal models. These include the modulation of pain processing, the regulation of mood and anxiety, and the attenuation of drug-seeking behavior in addiction models. Additionally, [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol has been shown to have anti-inflammatory effects in various models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol is its selectivity for the KOR, which allows for more specific modulation of physiological processes. Additionally, [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol has been shown to have low toxicity and good pharmacokinetic properties in animal models. However, one limitation of [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol is its relatively low potency compared to other KOR antagonists, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol. One area of interest is the development of more potent derivatives of [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol that may be more effective in certain applications. Additionally, further research is needed to elucidate the precise mechanisms of action of [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol and its effects on various physiological processes. Finally, clinical trials are needed to determine the safety and efficacy of [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol in humans for various therapeutic applications.
Synthesemethoden
The synthesis of [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol involves several steps, including the reaction of 3-chlorobenzyl chloride with propylpiperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with paraformaldehyde and subsequent reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has been investigated for its analgesic properties in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. Additionally, [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol has been studied for its potential use in the treatment of addiction, including opioid and cocaine addiction.
Eigenschaften
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-1-(1-propylpiperidin-4-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33ClN2O/c1-2-10-23-12-7-20(8-13-23)24-11-4-9-21(16-24,17-25)15-18-5-3-6-19(22)14-18/h3,5-6,14,20,25H,2,4,7-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYLQDKJKDVJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6075325.png)

![1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6075342.png)

![N-(tetrahydrofuran-2-ylmethyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075362.png)

![4-(5-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B6075384.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)tetrahydro-2H-pyran-4-amine](/img/structure/B6075398.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6075414.png)

![1-(2-chlorobenzyl)-4-(2-ethyl-4-methyl-1H-imidazol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6075426.png)
![3-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075431.png)
![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B6075434.png)